molecular formula C9H12ClNO3 B1342313 Methyl 5-amino-2-methoxybenzoate hydrochloride CAS No. 99450-55-2

Methyl 5-amino-2-methoxybenzoate hydrochloride

Cat. No. B1342313
CAS RN: 99450-55-2
M. Wt: 217.65 g/mol
InChI Key: IKQYVJKSCZFDCX-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 5-amino-2-methoxybenzoate hydrochloride, is not directly mentioned in the provided papers. However, there are several related compounds that can offer insights into the chemical behavior and properties that might be expected from Methyl 5-amino-2-methoxybenzoate hydrochloride. For instance, the synthesis and biological evaluation of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid , and the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid provide valuable information on the synthesis and potential biological activity of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from simple precursors. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of Methyl 2-amino-5-fluorobenzoate includes nitrification, esterification, and hydronation . These methods suggest that the synthesis of Methyl 5-amino-2-methoxybenzoate hydrochloride could also involve a multi-step process, potentially starting from a simple benzoic acid derivative and introducing the amino and methoxy groups through subsequent reactions.

Molecular Structure Analysis

Structural analyses of related compounds, such as the X-ray crystal structures and molecular modeling of 4-amino-5-chloro-2-methoxybenzoic acid derivatives, have revealed a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . These findings can be extrapolated to predict the molecular conformation of Methyl 5-amino-2-methoxybenzoate hydrochloride, which may also exhibit a specific folded structure influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related compounds can provide insights into the reactivity of Methyl 5-amino-2-methoxybenzoate hydrochloride. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly affect the potency of inhibitors like isovanillic acids and isovanillins . Additionally, the presence of a mercapto group in 5-hydroxy-3-mercapto-4-methoxybenzoic acid allows it to act as an affinity-labeling reagent for enzymes like catechol O-methyltransferase . These examples suggest that the functional groups present in Methyl 5-amino-2-methoxybenzoate hydrochloride will play a crucial role in its chemical reactivity and potential as a biological modifier.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 5-amino-2-methoxybenzoate hydrochloride can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound will be influenced by its molecular structure and the presence of functional groups. The hydrogen-bonding potential, as seen in compounds like 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole , will also affect its solubility and interaction with other molecules. The electronic properties of the amino and methoxy groups will influence the acidity and basicity of the compound, which in turn will affect its behavior in different chemical environments.

Scientific Research Applications

“Methyl 5-amino-2-methoxybenzoate hydrochloride” is an important raw material and intermediate used in various fields . Here are some of the fields where it’s used:

  • Organic Synthesis : This compound serves as a building block in the synthesis of more complex organic molecules .

  • Pharmaceuticals : It can be used in the production of drugs, although the specific drugs and their uses are not mentioned .

  • Agrochemicals : This compound might be used in the synthesis of chemicals used in agriculture, such as pesticides or fertilizers .

  • Dyestuffs : It could potentially be used in the production of dyes .

  • Material Science : This compound could be used in the development of new materials, given its unique chemical properties .

  • Analytical Chemistry : It might be used as a standard or reagent in analytical procedures, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Environmental Remediation : A recent study introduced a method for fabricating an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of anionic dyes from aqueous solutions. The adsorption process reaches equilibrium in a remarkably short timeframe of just 20 min, and it exhibits an excellent correlation with both the Langmuir isotherm model and the pseudo-second-order kinetic model . ARPA has demonstrated an exceptional maximum adsorption capacity, with values of 675.68 mg g −1 for ART and 534.76 mg g −1 for TTZ . In addition to its high adsorption capacity, ARPA has also shown remarkable selectivity, as evidenced by its ability to selectively adsorb TTZ from a mixed dye solution . Beyond its impressive adsorption capabilities, ARPA can be efficiently regenerated and recycled .

  • Chemical Synthesis : This compound could be used as a reagent or intermediate in the synthesis of other chemicals .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 5-amino-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQYVJKSCZFDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-methoxybenzoate hydrochloride

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